6-Chlorocyclohexa-2,4-dien-1-one
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Overview
Description
6-Chlorocyclohexa-2,4-dien-1-one is an organic compound with the molecular formula C6H5ClO. It is a chlorinated derivative of cyclohexa-2,4-dien-1-one, characterized by the presence of a chlorine atom at the 6th position of the cyclohexadienone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorocyclohexa-2,4-dien-1-one typically involves the chlorination of cyclohexa-2,4-dien-1-one. One common method is the electrophilic chlorination using chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction proceeds under mild conditions, usually at room temperature, to yield the desired chlorinated product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous flow of chlorine gas through a solution of cyclohexa-2,4-dien-1-one in an appropriate solvent, with the reaction being catalyzed by FeCl3. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 6-Chlorocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-chlorobenzoquinone.
Reduction: Reduction reactions can convert it to 6-chlorocyclohexanone.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed under basic conditions.
Major Products Formed:
Oxidation: 6-Chlorobenzoquinone
Reduction: 6-Chlorocyclohexanone
Substitution: Various substituted cyclohexadienones depending on the nucleophile used.
Scientific Research Applications
6-Chlorocyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chlorocyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions due to the presence of the electron-deficient carbonyl group. This makes it reactive towards nucleophiles, leading to the formation of various adducts. The pathways involved include nucleophilic attack on the carbonyl carbon, followed by rearrangement or elimination reactions .
Comparison with Similar Compounds
Cyclohexa-2,4-dien-1-one: The parent compound without the chlorine substitution.
6-Bromocyclohexa-2,4-dien-1-one: A brominated analogue.
6-Fluorocyclohexa-2,4-dien-1-one: A fluorinated analogue.
Uniqueness: 6-Chlorocyclohexa-2,4-dien-1-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogues.
Properties
CAS No. |
163186-40-1 |
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Molecular Formula |
C6H5ClO |
Molecular Weight |
128.55 g/mol |
IUPAC Name |
6-chlorocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-5H |
InChI Key |
GEAWPTXAKMRHRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C(=O)C=C1)Cl |
Origin of Product |
United States |
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